Cas no 82962-54-7 (Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate)

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate structure
82962-54-7 structure
Product Name:Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
CAS-Nr.:82962-54-7
MF:C9H16O4
MW:188.220943450928
MDL:MFCD11975772
CID:1011876
PubChem ID:11019611
Update Time:2024-10-27

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
    • 2,2-DIMETHYL-5-CARBETHOXY-1,3-DIOXANE
    • 2,2-diMethyl-5-ethoxycarbonyl-1,3-dioxane
    • 2,2-Dimethyl-[1,3]dioxane-5-carboxylic acid ethyl ester
    • Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (ACI)
    • F12519
    • DB-075889
    • DS-17340
    • MFCD11975772
    • DTXSID40452100
    • EN300-179148
    • 1,3-Dioxane-5-carboxylic acid, 2,2-dimethyl-, ethyl ester
    • SB38910
    • SCHEMBL1867430
    • Ethyl2,2-dimethyl-1,3-dioxane-5-carboxylate
    • 82962-54-7
    • MYGMWHATZAFUIU-UHFFFAOYSA-N
    • SY114002
    • AKOS015918072
    • CS-B1510
    • MDL: MFCD11975772
    • Inchi: 1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3
    • InChI-Schlüssel: MYGMWHATZAFUIU-UHFFFAOYSA-N
    • Lächelt: O=C(C1COC(C)(C)OC1)OCC

Berechnete Eigenschaften

  • Genaue Masse: 188.10485899g/mol
  • Monoisotopenmasse: 188.10485899g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 178
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topologische Polaroberfläche: 44.8Ų

Experimentelle Eigenschaften

  • Dichte: 1.039±0.06 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 75 ºC (0.4 Torr)
  • Flammpunkt: 85.0±23.2 ºC,
  • Löslichkeit: Leicht löslich (23 g/l) (25°C),

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Sicherheitsinformationen

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LB343-1g
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95+%
1g
285.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LB343-250mg
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95+%
250mg
238CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LB343-100mg
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95+%
100mg
107CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LB343-5g
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95+%
5g
939.0CNY 2021-07-12
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0649-1g
2,2-Dimethyl-[1,3]dioxane-5-carboxylic acid ethyl ester
82962-54-7 97%
1g
831.08CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0649-5g
2,2-Dimethyl-[1,3]dioxane-5-carboxylic acid ethyl ester
82962-54-7 97%
5g
3375.21CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0649-500mg
2,2-Dimethyl-[1,3]dioxane-5-carboxylic acid ethyl ester
82962-54-7 97%
500mg
746.28CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0649-25g
2,2-Dimethyl-[1,3]dioxane-5-carboxylic acid ethyl ester
82962-54-7 97%
25g
13483.87CNY 2021-05-08
Chemenu
CM104951-5g
ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
5g
$153 2021-08-06
Chemenu
CM104951-10g
ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
10g
$230 2021-08-06

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water ;  20 h, reflux
Referenz
Synthesis of Panal Terpenoid Core
Baranov, Mikhail S.; et al, Synlett, 2017, 28(5), 583-588

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water ;  9 h, reflux
Referenz
Design and synthesis of bis 1-thiogalactopyranoside having a cyano group at the aglycon terminal
Zhang, Guoyao; et al, Huaxi Yaoxue Zazhi, 2005, 20(6), 474-476

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Acetone
1.2 Reagents: Sodium chloride ,  Water Solvents: Dimethyl sulfoxide ;  190 - 195 °C
Referenz
Bifunctional acyclic nucleoside phosphonates: 2. Symmetrical 2-{[bis(phosphono)methoxy]methyl}ethyl derivatives of purines and pyrimidines
Vrbkova, Silvie; et al, Collection of Czechoslovak Chemical Communications, 2007, 72(7), 965-983

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid
1.2 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide
Referenz
3,5-Disubstituted pyranone analogues of highly antifungally active furanones: Conversion of biological effect from antifungal to cytostatic
Schiller, Radan; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7358-7360

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide
Referenz
Synthesis of 5,5'-dihydroxyleucine and 4-fluoro-5,5'-dihydroxyleucine, the reduction products of 4-carboxyglutamic and 4-carboxy-4-fluoroglutamic acids
Dubois, Joelle; et al, Tetrahedron, 1991, 47(6), 1001-12

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Sodium chloride Solvents: Dimethyl sulfoxide
Referenz
Synthesis of 2,2-dimethyl-5-hydroxymethyl-1,3-dioxane
Li, Peijie; et al, Huaxi Yaoxue Zazhi, 2001, 16(4),

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Synthesis and evaluation of phospholipid analogs as inhibitors of cobra venom phospholipase A2
Yuan, Wei; et al, Journal of the American Chemical Society, 1987, 109(26), 8071-81

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid
1.2 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water
Referenz
Asymmetric functionalization at a prochiral carbon center by the aid of sulfinyl chirality: a selective formation of 6-substituted (3R,SS)- and (3S,SS)-3-(hydroxymethyl)-3,4-dihydro-5-(p-tolyl)sulfinyl-2H-pyrans
Iwata, Chuzo; et al, Tetrahedron Letters, 1987, 28(27), 3131-4

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Benzene Catalysts: p-Toluenesulfonic acid
2.1 -
Referenz
Synthesis and evaluation of phospholipid analogs as inhibitors of cobra venom phospholipase A2
Yuan, Wei; et al, Journal of the American Chemical Society, 1987, 109(26), 8071-81

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  20 °C; 2 h, rt
1.2 Reagents: Triethyl orthoformate Catalysts: p-Toluenesulfonic acid Solvents: Acetone ;  2 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate ;  neutralized, rt
2.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water ;  20 h, reflux
Referenz
Synthesis of Panal Terpenoid Core
Baranov, Mikhail S.; et al, Synlett, 2017, 28(5), 583-588

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triethyl orthoformate Catalysts: p-Toluenesulfonic acid Solvents: Acetone ;  2 h, reflux; reflux → rt
1.2 Reagents: Potassium carbonate ;  neutralized, rt
2.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water ;  20 h, reflux
Referenz
Synthesis of Panal Terpenoid Core
Baranov, Mikhail S.; et al, Synlett, 2017, 28(5), 583-588

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  20 °C; 2 h, rt
2.1 Reagents: Triethyl orthoformate Catalysts: p-Toluenesulfonic acid Solvents: Acetone ;  2 h, reflux; reflux → rt
2.2 Reagents: Potassium carbonate ;  neutralized, rt
3.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water ;  20 h, reflux
Referenz
Synthesis of Panal Terpenoid Core
Baranov, Mikhail S.; et al, Synlett, 2017, 28(5), 583-588

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetone
2.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide
Referenz
Synthesis of 5,5'-dihydroxyleucine and 4-fluoro-5,5'-dihydroxyleucine, the reduction products of 4-carboxyglutamic and 4-carboxy-4-fluoroglutamic acids
Dubois, Joelle; et al, Tetrahedron, 1991, 47(6), 1001-12

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium bicarbonate Solvents: Methanol ,  Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetone
3.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide
Referenz
Synthesis of 5,5'-dihydroxyleucine and 4-fluoro-5,5'-dihydroxyleucine, the reduction products of 4-carboxyglutamic and 4-carboxy-4-fluoroglutamic acids
Dubois, Joelle; et al, Tetrahedron, 1991, 47(6), 1001-12

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Raw materials

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Preparation Products

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Lieferanten

Amadis Chemical Company Limited
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(CAS:82962-54-7)Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Bestellnummer:A856227
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Menge:100g
Reinheit:99%
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Preis ($):263.0
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Amadis Chemical Company Limited
(CAS:82962-54-7)Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
A856227
Reinheit:99%
Menge:100g
Preis ($):263.0
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